(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

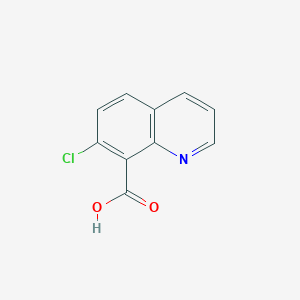

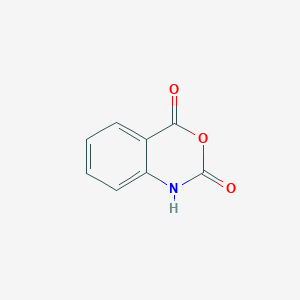

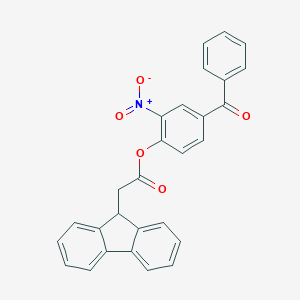

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid . The compound has a molecular weight of 255.27 g/mol .

Molecular Structure Analysis

The compound’s IUPAC name is (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its InChI code is InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .科学研究应用

Enantioselective Synthesis

Researchers have developed methods for the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl protected amino acids. The synthesis process highlights the importance of this compound in creating enantiomerically pure derivatives, showcasing its utility in the preparation of compounds with potential neurological activity (Pajouhesh et al., 2000).

Root Growth-Inhibitory Activity

This compound has also been used in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, demonstrating potent root growth-inhibitory activity in bioassays. This application signifies its relevance in agricultural research, particularly in the development of new herbicides (Kitagawa & Asada, 2005).

Building Blocks for Polyamide Synthesis

The compound serves as a precursor in the synthesis of chiral monomers for stereoregular polyamides. This application is crucial for materials science, offering insights into the development of novel polymeric materials with specific chiral properties (Gómez et al., 2003).

N-tert-Butoxycarbonylation of Amines

Its utility extends to the N-tert-butoxycarbonylation of amines, showcasing an efficient and environmentally friendly approach to protecting amine functionalities. This process is vital in peptide synthesis, emphasizing the compound's role in simplifying synthetic routes for bioactive peptides (Heydari et al., 2007).

Synthesis of Biotin Intermediates

It has been used in the synthesis of intermediates for natural products like Biotin. This highlights its significance in the synthesis of complex biological compounds, contributing to the understanding and development of vitamins and coenzymes (Qin et al., 2014).

安全和危害

属性

IUPAC Name |

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUWSMJXXBOLV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)